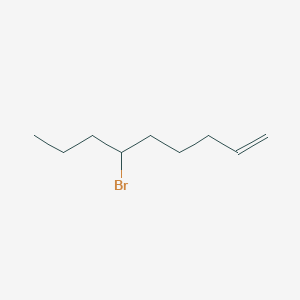

6-Bromo-1-nonene

Description

Historical Context of Halogenated Alkenes in Organic Synthesis

The journey of halogenated organic compounds began centuries ago, with the first synthesis of chloroethane (B1197429) in the 15th century. However, it was not until the 19th century, with the burgeoning field of organic chemistry, that the systematic synthesis and understanding of these molecules truly began. Early methods focused on the addition of halogens and hydrogen halides to alkenes, reactions that are still fundamental today.

Halogenated alkenes, a specific subclass of these compounds, have proven to be exceptionally useful. Their dual functionality—a reactive carbon-halogen bond and a versatile carbon-carbon double bond—allows for a wide array of chemical transformations. The development of organometallic chemistry in the 20th century, particularly the discovery of the Grignard reaction, unlocked new possibilities for these compounds, allowing the halogen to be converted into a nucleophilic carbon center. umkc.edutestbook.com More recently, the advent of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi couplings, has further cemented the importance of halogenated alkenes as indispensable precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Significance of 6-Bromo-1-nonene as a Synthetic Motif

While specific research on this compound is scarce, its molecular structure—a nine-carbon chain with a bromine atom at the 6-position and a terminal double bond—suggests its potential as a highly useful synthetic motif. This bifunctionality allows for orthogonal reactivity, where each functional group can be manipulated independently of the other.

The primary alkyl bromide at the C-6 position is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, such as amines, azides, cyanides, and thiols, into the middle of the carbon chain. Furthermore, the bromide can readily participate in the formation of an organometallic species, most notably a Grignard reagent. umkc.edutestbook.com The formation of the corresponding Grignard reagent from this compound would create a nucleophilic carbon at the 6-position, which could then be used to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.

The terminal alkene at the C-1 position offers another site for chemical modification. It can undergo a plethora of reactions, including:

Hydroboration-oxidation: to introduce a primary alcohol.

Epoxidation: to form an epoxide.

Ozonolysis: to cleave the double bond and form an aldehyde.

Heck reaction: to form a new carbon-carbon bond with an aryl or vinyl halide. wikipedia.orglibretexts.org

Metathesis reactions: to form new alkenes.

The separation of the bromine atom and the double bond by a flexible alkyl chain is also significant. This separation minimizes electronic interaction between the two functional groups, allowing for more predictable reactivity. This characteristic makes this compound an interesting candidate for the synthesis of long-chain, functionalized molecules that are relevant in materials science and the synthesis of complex natural products.

Below is a table summarizing the expected reactivity of this compound based on its functional groups and the known reactions of its homologs.

| Functional Group | Reaction Type | Potential Reagents | Expected Product Type |

| Alkyl Bromide | Nucleophilic Substitution | NaN3, KCN, R-SH | Azide (B81097), Nitrile, Thioether |

| Grignard Reagent Formation | Mg, dry ether | Organomagnesium Halide | |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted nonene | |

| Alkene | Hydroboration-Oxidation | 1. BH3-THF; 2. H2O2, NaOH | Bromo-alcohol |

| Epoxidation | m-CPBA | Bromo-epoxide | |

| Heck Reaction | Aryl halide, Pd catalyst, base | Aryl-substituted diene |

Scope and Objectives of Current Research Endeavors

Currently, there is a noticeable lack of dedicated research focused specifically on this compound. A search of chemical databases and the scientific literature does not yield a significant number of studies centered on this particular molecule. This suggests that its synthesis and applications have not been a major focus of academic or industrial research to date.

However, the potential for future research is substantial. The objectives of such research would likely revolve around a few key areas:

Development of Efficient Synthetic Routes: A primary objective would be to establish a reliable and high-yielding synthesis of this compound. A plausible route would involve the bromination of 6-nonen-1-ol. ontosight.ai

Exploration of its Reactivity: A thorough investigation into the reactivity of both the alkyl bromide and the terminal alkene would be necessary to fully characterize its synthetic utility. This would involve studying its participation in a wide range of reactions, including those mentioned in the previous section.

Application in Target-Oriented Synthesis: A significant research goal would be to utilize this compound as a key building block in the synthesis of complex target molecules. Its nine-carbon backbone could be incorporated into natural products or serve as a scaffold for the development of new pharmaceutical agents or materials. For example, its structural features could be advantageous in the synthesis of certain lipids or long-chain signaling molecules.

The following table presents a comparison of the physical properties of several ω-bromoalkenes, which can provide an estimation of the expected properties of this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 6-Bromo-1-hexene | 2695-47-8 | C6H11Br | 163.06 | 155-156 | 1.220 |

| 7-Bromo-1-heptene | 4117-09-3 | C7H13Br | 177.08 | 74-75 @ 25 mmHg | 1.168 |

| 8-Bromo-1-octene | 2695-48-9 | C8H15Br | 191.10 | 87-88 @ 15 mmHg | 1.144 |

| 9-Bromo-1-nonene (B109585) | 89359-54-6 | C9H17Br | 205.14 | 100-101 @ 15 mmHg | 1.120 |

Data for homologs is provided for comparative purposes. chemicalbook.comnih.govgmchemix.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17Br |

|---|---|

Molecular Weight |

205.13 g/mol |

IUPAC Name |

6-bromonon-1-ene |

InChI |

InChI=1S/C9H17Br/c1-3-5-6-8-9(10)7-4-2/h3,9H,1,4-8H2,2H3 |

InChI Key |

UJPKUCMGPNZFOU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCCC=C)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Bromo 1 Nonene and Derivatives

Strategic Approaches to Carbon-Bromine Bond Installation

The precise introduction of a bromine atom into a molecule is a fundamental challenge in organic synthesis. For a molecule like 6-bromo-1-nonene, with multiple reactive sites, regioselectivity and stereocontrol are paramount.

Regioselective bromination aims to introduce a bromine atom at a specific position on a precursor molecule. In the context of synthesizing bromoalkenes, this often involves the controlled addition of bromine or a bromine equivalent across a double or triple bond.

One common strategy is the electrophilic addition of bromine (Br₂) to an alkene. However, this typically results in a vicinal dibromide. To achieve monobromination, selective dehydrohalogenation can be employed. The hydrobromination of dienes, such as 1,8-nonadiene (B1346706), using hydrogen bromide (HBr) in the presence of peroxides, proceeds via an anti-Markovnikov addition to install the bromine at a terminal carbon.

A more controlled approach involves the use of brominating agents in the presence of specific catalysts or oxidants. For instance, the methoxy-bromination of olefins can be achieved using phenyltrimethylammonium (B184261) tribromide (PTAB) and (diacetoxyiodo)benzene (B116549) (DIB) as an oxidant. This reaction is highly regioselective and stereoselective, following Markovnikov's rule for terminal olefins, where the bromine atom attaches to the terminal carbon. orientjchem.org The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by a nucleophile like methanol. orientjchem.org

Another method involves the use of N-bromosuccinimide (NBS) in the presence of a catalyst. The regioselectivity of electrophilic aromatic bromination, a related process, can be controlled by reaction temperature and the choice of solvent. nih.gov These principles can be extended to the bromination of aliphatic chains.

The following table summarizes various reagents used for regioselective bromination:

| Reagent/System | Substrate Type | Selectivity | Reference |

| HBr/Peroxides | Dienes | Anti-Markovnikov | |

| PTAB/DIB/Methanol | Olefins | Markovnikov | orientjchem.org |

| NBS/Catalyst | Aromatic/Aliphatic | Varies with conditions | nih.gov |

Nucleophilic displacement, particularly the SN2 reaction, is a cornerstone of organic synthesis for forming carbon-halogen bonds. This strategy involves the displacement of a leaving group, typically a sulfonate ester (e.g., tosylate, mesylate) or another halide, by a bromide ion.

For the synthesis of this compound, a suitable precursor would be a derivative of 1-nonen-6-ol. The hydroxyl group can be converted into a good leaving group, which is then displaced by a bromide source such as lithium bromide (LiBr) or sodium bromide (NaBr). The efficiency of this reaction is influenced by the solvent, temperature, and the nature of the leaving group.

The synthesis of bromoallenes, another class of brominated olefins, has been achieved via SN2' displacement of a propargylic sulfonate ester with lithium cupric bromide (LiCuBr₂). nih.gov This highlights the versatility of nucleophilic displacement in creating various types of brominated unsaturated compounds.

A notable application of nucleophilic substitution is in the synthesis of 6-bromo-9-selenabicyclo[3.3.1]nonene-2. mdpi.comnih.gov This is achieved through the selective elimination of a hydrobromide molecule from 2,6-dibromo-9-selenabicyclo[3.3.1]nonane in acetonitrile. mdpi.com The resulting monobromide is a valuable intermediate for further functionalization. mdpi.com

The following table outlines common leaving groups and bromide sources for nucleophilic displacement reactions:

| Leaving Group | Bromide Source | Typical Solvent |

| Tosylate (-OTs) | LiBr, NaBr | Acetone, DMF |

| Mesylate (-OMs) | LiBr, NaBr | THF, Acetonitrile |

| Triflate (-OTf) | LiBr, NaBr | Dichloromethane (B109758) |

| Iodide (-I) | CuBr/diamine | N/A |

Controlling the stereochemistry during the formation of a carbon-bromine bond is crucial, especially when synthesizing complex molecules and natural products. nih.gov Stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, are often employed.

The addition of elemental halogens like bromine to alkenes typically proceeds via an anti-addition mechanism, leading to vicinal dihalides with a specific trans stereochemistry. illinois.edu However, methods for achieving syn-addition are also being developed. For example, a selenium-based catalyst has been used for the syn-stereospecific dichlorination of alkenes, a principle that can be extended to bromination. illinois.edu

In the context of dehydroamino acids, stereoselective bromination has been achieved with controllable retention or inversion of the olefin configuration, showcasing the high level of control possible with modern synthetic methods. acs.org

For the synthesis of specific stereoisomers of brominated compounds, diastereocontrolled reduction of an alkenyl bromide has been used to introduce a bromide-bearing stereogenic center. nih.gov This approach was instrumental in the synthesis of certain halogenated natural products. nih.gov

The following table provides examples of stereocontrolled bromination reactions:

| Reaction Type | Stereochemical Outcome | Catalyst/Reagent | Reference |

| Alkene Bromination | anti-addition | Br₂ | illinois.edu |

| Catalytic Dihalogenation | syn-addition | Selenium-based catalyst | acs.org |

| Bromination of Dehydroamino acids | Controllable retention/inversion | Specific reagents | acs.org |

| Reduction of Alkenyl Bromide | Diastereocontrolled | Diimide | nih.gov |

Nucleophilic Displacement Strategies

Functionalization of the Nonene Carbon Skeleton

Building the carbon backbone of this compound with the desired functionality requires strategic synthetic planning. This can be achieved through either elongating an existing carbon chain or constructing the molecule from smaller, simpler building blocks.

Chain elongation methods start with a smaller molecule and extend its carbon chain to the desired length. For the synthesis of a nonene derivative, this could involve starting with a shorter bromoalkene and adding carbon units.

One powerful technique for chain elongation is the Zr-catalyzed asymmetric carboalumination of alkenes (ZACA reaction). pnas.org This method can be used to introduce methyl groups with high stereoselectivity. For instance, a three-step protocol involving iodination, zincation followed by Pd-catalyzed vinylation, and finally Zr-catalyzed methylalumination can be used to elongate a carbon chain and introduce stereocenters. pnas.org

Another approach involves Wittig olefination to extend a carbon chain. An aldehyde can be reacted with a phosphorus ylide to form an alkene, effectively adding carbons to the molecular skeleton.

The following table summarizes key chain elongation reactions:

| Reaction | Key Reagents | Purpose | Reference |

| ZACA Reaction | (NMI)₂ZrCl₂, Me₃Al | Asymmetric methylalumination | pnas.org |

| Pd-catalyzed Vinylation | Vinyl bromide, Pd(PPh₃)₄ | Addition of a vinyl group | pnas.org |

| Wittig Olefination | Phosphorus ylide | Alkene formation |

Modular synthesis involves the assembly of a target molecule from several smaller, pre-functionalized building blocks. This approach offers flexibility and allows for the rapid generation of diverse derivatives.

For the synthesis of this compound, a modular approach might involve the coupling of a C6 fragment containing the bromine atom with a C3 fragment containing the terminal alkene. Cross-coupling reactions, such as Suzuki or Stille coupling, are well-suited for this purpose.

The synthesis of modular biphenyl (B1667301) building blocks, where two phenyl rings are clamped by alkyl chains of varying lengths, demonstrates the power of this approach. researchgate.net The synthesis involved copper-mediated C-C biaryl coupling followed by the construction of the linking alkyl bridges. researchgate.net Similar principles can be applied to the synthesis of aliphatic chains.

Ring-closing metathesis (RCM) is another powerful tool for constructing cyclic and macrocyclic structures, which can then be modified to yield the desired acyclic product. For example, butyl-bridged biphenyl derivatives were obtained from an allylation reaction followed by RCM and hydrogenation. researchgate.net

The following table highlights key reactions used in modular synthesis:

| Reaction | Catalyst/Reagents | Purpose | Reference |

| Suzuki Coupling | Palladium catalyst, base | C-C bond formation | nih.gov |

| Stille Coupling | Palladium catalyst | C-C bond formation | nih.gov |

| Copper-mediated C-C Coupling | Copper salt | C-C bond formation | researchgate.net |

| Ring-Closing Metathesis (RCM) | Grubbs catalyst | Ring formation | researchgate.net |

Synthesis via Chain Elongation Reactions

Catalytic Innovations in this compound Preparation

The selective functionalization of non-conjugated dienes like 1,8-nonadiene presents a direct and atom-economical route to compounds such as this compound. The primary challenge lies in achieving high chemo- and regioselectivity, specifically, the monobromination of one double bond over the other and controlling the position of the bromine atom (e.g., anti-Markovnikov vs. Markovnikov addition). Modern catalytic methods offer sophisticated solutions to these challenges.

Transition Metal-Mediated Synthetic Routes

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the selective functionalization of unsaturated hydrocarbons. The synthesis of this compound can be envisioned through the selective anti-Markovnikov hydrobromination of a non-conjugated diene like 1,8-nonadiene.

Catalytic anti-Markovnikov hydrobromination of alkenes remains a significant challenge. However, analogous transformations for alkynes have been successfully developed. For instance, a copper(I) N-heterocyclic carbene (NHC) complex has been utilized for the anti-Markovnikov hydrobromination of terminal alkynes. researchgate.netorganic-chemistry.org This reaction proceeds via hydrocupration followed by bromination of the resulting alkenyl copper intermediate. organic-chemistry.org While this specific method applies to alkynes, the underlying principles of using a metal hydride species to control regioselectivity can be extended to alkenes. The development of late transition metal catalysts, which can undergo migratory insertion of an alkene into a metal-hydride bond, offers a potential pathway for the anti-Markovnikov hydrobromination of terminal alkenes. acs.orgsnnu.edu.cn

A plausible, though not explicitly documented, route to this compound would involve the selective monohydrobromination of 1,8-nonadiene. A suitable transition metal catalyst would need to differentiate between the two terminal double bonds and favor the anti-Markovnikov addition of HBr. This would likely involve a metal-hydride intermediate that adds across one of the double bonds, placing the metal at the terminal position to minimize steric hindrance, followed by reductive elimination with a bromide source.

Table 1: Representative Transition Metal-Catalyzed Hydrofunctionalization Reactions This table illustrates catalyst systems used in related transformations that could be adapted for the synthesis of this compound or its derivatives.

| Catalyst System | Substrate Type | Transformation | Key Features |

|---|---|---|---|

| IPrCuCl / Ph₂SiH₂ / (BrCl₂C)₂ | Terminal Alkynes | Anti-Markovnikov Hydrobromination | High E-selectivity; wide functional group tolerance. organic-chemistry.org |

| Pd(II) with Quinoline-Pyridone Ligands | Aliphatic Carboxylic Acids | Dehydrogenation to 1,3-Dienes | Direct synthesis from abundant feedstocks. rsc.org |

| Ni-hydride with DTBM-SegPhos | 1,3-Dienes + Carbon Nucleophiles | 1,2-Addition | Couples dienes with unstabilized carbon nucleophiles. rsc.org |

Organocatalytic and Biocatalytic Approaches

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based systems, often offering improved sustainability and unique selectivity profiles.

Organocatalysis provides a metal-free avenue for alkene functionalization. While direct organocatalytic anti-Markovnikov hydrobromination is not yet broadly established, organocatalysts are effective in activating halogenating agents. For example, simple thioureas have been shown to catalyze the stereospecific dibromination of alkenes using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as a stable bromine source. acs.org This demonstrates the potential for organocatalysts to facilitate electrophilic bromination under mild conditions. Adapting such a system for a selective monohydrobromination would be a significant advancement. Another strategy involves organocatalytic hydroboration, which produces anti-Markovnikov alkylboronic esters from alkenes. nih.gov These intermediates could then potentially be converted to the corresponding bromide.

Biocatalysis offers unparalleled selectivity due to the intricate three-dimensional structures of enzyme active sites. Flavin-dependent halogenases (FDHs) are a class of enzymes capable of performing selective halogenation on a variety of substrates, including unactivated alkenes. chemrxiv.orgsigmaaldrich.com These enzymes use a benign halide salt and air as the halogen source and terminal oxidant, respectively. An FDH like AetF, which can halogenate terminal alkynes and styrenes, could potentially be engineered or directed to catalyze the site-selective monobromination of a symmetrical diene like 1,8-nonadiene. researchgate.net The inherent ability of enzymes to distinguish between similar functional groups in a large molecule makes biocatalysis a highly promising, albeit developing, strategy for producing this compound with high purity. chemrxiv.org

Table 2: Examples of Organocatalytic and Biocatalytic Alkene Functionalization

| Catalyst Type | Catalyst Example | Substrate Type | Transformation | Key Features |

|---|---|---|---|---|

| Organocatalyst | Thiourea | Alkenes, Alkynes | Dibromination | Uses stable DBDMH; mild conditions. acs.org |

| Organocatalyst | [EMPyrr][OTf] | Terminal Alkenes | anti-Markovnikov Hydroboration | Metal-free; recyclable catalyst. nih.gov |

| Biocatalyst | Flavin-Dependent Halogenase (AetF) | Styrenes, Terminal Alkynes | C-H Halogenation | High site- and stereoselectivity. researchgate.net |

Photoredox Catalysis in Halogenation and Alkylation

Visible-light photoredox catalysis has revolutionized radical chemistry by enabling the generation of radical species under exceptionally mild conditions. This platform is particularly well-suited for the anti-Markovnikov hydrofunctionalization of alkenes. nih.gov

The general mechanism for an anti-Markovnikov hydrobromination using this approach involves the photoredox-catalyzed generation of a bromine radical. This radical adds to the terminal carbon of an alkene, such as one of the double bonds in 1,8-nonadiene, to form the more stable secondary radical. This intermediate then undergoes a hydrogen atom transfer (HAT) from a suitable donor to yield the final anti-Markovnikov product, this compound. osti.govorganic-chemistry.org

A variety of photocatalysts, including iridium and ruthenium complexes as well as organic dyes like acridinium (B8443388) salts, have been employed. nih.gov These systems often use a co-catalyst, such as a thiol, to facilitate the HAT step and regenerate the photocatalyst. nih.gov Beyond simple hydrobromination, photoredox catalysis also enables more complex transformations like carbobromination, where both a carbon-based fragment and a bromine atom are added across the double bond. This further expands the synthetic utility for creating derivatives of this compound.

Table 3: Selected Photoredox Systems for Alkene Functionalization This table summarizes various photocatalytic methods applicable to the functionalization of unactivated alkenes.

| Photocatalyst | Co-catalyst / Additives | Substrate(s) | Transformation | Light Source |

|---|---|---|---|---|

Ir(ppy)₃ / IMesCuBr |

Fluoroalkyl bromides, Alkenes | Atom Transfer Radical Addition | Forms C-Br bond. | Visible Light |

4CzIPN / MnBr₂ |

Bromonitromethane, Alkenes | Atom Transfer Radical Addition | Mn salt facilitates bromine transfer. osti.gov | Blue Light |

Mes-Acr-BF₄ |

Thiophenol (HAT donor) | Unsaturated Amines | Anti-Markovnikov Hydroamination | Visible Light |

Organic PC / LiBr |

N-hydroxyphthalimide-activated acids | Decarboxylative Bromination | Avoids stoichiometric oxidants. | Visible Light |

Elucidation of Reactivity Patterns and Reaction Mechanisms of 6 Bromo 1 Nonene

Reactivity of the Terminal Alkene Moiety

The terminal double bond in 6-bromo-1-nonene is a site of rich chemical reactivity, susceptible to additions, cyclizations, and metathesis reactions.

Electrophilic Additions and Cycloadditions

The electron-rich π-bond of the alkene readily undergoes electrophilic addition. For instance, the addition of hydrogen halides (HX) proceeds via a carbocation intermediate. pressbooks.pub In accordance with Markovnikov's rule, the hydrogen atom adds to the terminal carbon (C1), forming a more stable secondary carbocation at C2, which is then attacked by the halide ion. pressbooks.pub

1,3-Dipolar cycloaddition reactions provide a pathway to synthesize five-membered heterocyclic rings. libretexts.org Nitrile oxides, generated in situ, react with the terminal alkene of this compound to form isoxazolines. arkat-usa.orgnih.gov These reactions are often highly regioselective, with the oxygen atom of the nitrile oxide adding to the more substituted carbon of the double bond. arkat-usa.org

Table 1: Examples of Electrophilic Addition and Cycloaddition Reactions

| Reaction Type | Reagents | Product Type | Reference |

| Hydrohalogenation | HBr | 2,6-Dibromononane | pressbooks.pub |

| 1,3-Dipolar Cycloaddition | Bromonitrile Oxide | Isoxazoline derivative | arkat-usa.orgnih.gov |

Radical Functionalization Reactions

The terminal alkene can participate in radical addition reactions. For example, under photoredox catalysis, nucleophilic alkyl radicals, generated from unactivated bromoalkanes, can add to the double bond. researchgate.netrsc.org This process often proceeds via a chain mechanism. Radical cyclization is another important transformation. Intramolecular radical cyclization of this compound can be initiated by a radical initiator, leading to the formation of five-membered rings through a 5-exo-trig cyclization, which is generally favored according to the Beckwith–Houk model. acs.org

Olefin Metathesis Chemistry

Olefin metathesis, a powerful tool for the formation of new carbon-carbon double bonds, is applicable to this compound. wikipedia.org Homogeneous catalysts, such as Grubbs' or Schrock's catalysts, can facilitate the self-metathesis (homo-metathesis) of this compound to yield 1,12-dibromo-6-dodecene and ethylene (B1197577). wikipedia.orgrsc.org Cross-metathesis with other olefins is also possible, allowing for the synthesis of a variety of functionalized alkenes. wikipedia.org The reaction proceeds through a metallacyclobutane intermediate. wikipedia.org Studies have shown that cationic molybdenum oxo alkylidene complexes can be effective catalysts for the metathesis of 1-nonene (B85954), a structurally similar substrate. rsc.orgethz.ch

Table 2: Olefin Metathesis of a Terminal Alkene

| Metathesis Type | Catalyst Example | Product of 1-nonene metathesis | Reference |

| Homo-metathesis | Grubbs' Catalyst | Hexadec-8-ene and ethylene | ethz.ch |

| Cross-metathesis | Schrock's Catalyst | Varies depending on olefin partner | wikipedia.org |

Transformations Involving the Secondary Alkyl Bromide

The secondary alkyl bromide functionality in this compound is a key site for nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Pathways

The bromine atom in this compound is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. broadpharm.comvulcanchem.com These reactions typically proceed through an S(_N)2 mechanism, involving a backside attack by a nucleophile, leading to an inversion of stereochemistry at the chiral center (C6). A wide range of nucleophiles, including hydroxides, amines, and thiolates, can displace the bromide. For example, reaction with sodium azide (B81097) can introduce an azido (B1232118) group, which can be further transformed. dntb.gov.ua The efficiency of these substitutions can sometimes be influenced by the presence of the terminal alkene, which might participate in intramolecular reactions under certain conditions.

Elimination Reactions for Olefin Generation

Treatment of this compound with a strong, non-nucleophilic base can induce an elimination reaction to generate a new double bond. The most common mechanism is the E2 (bimolecular elimination) pathway, which is a concerted process where the base abstracts a proton from a carbon adjacent to the carbon bearing the bromine, and the bromide ion is simultaneously expelled. siue.edu According to Zaitsev's rule, the major product is typically the more substituted (and therefore more stable) alkene. libretexts.org Thus, elimination from this compound would be expected to predominantly yield 1,5-nonadiene and 1,6-nonadiene. The stereochemistry of the E2 reaction is typically anti-periplanar, requiring the abstracted proton and the leaving group to be in an anti-conformation. siue.edu

Table 3: Comparison of Substitution and Elimination Reactivity

| Reaction Type | Reagents | Typical Product | Key Mechanistic Feature | Reference |

| Nucleophilic Substitution (S(_N)2) | NaN(_3) | 6-Azido-1-nonene | Backside attack | dntb.gov.ua |

| Elimination (E2) | Strong Base (e.g., t-BuOK) | 1,5-Nonadiene / 1,6-Nonadiene | Anti-periplanar transition state | siue.edu |

Formation of Organometallic Reagents (e.g., Grignard Reagents)

The reaction of an organic halide with magnesium metal in an anhydrous ether solvent is a fundamental method for preparing organomagnesium halides, commonly known as Grignard reagents. mnstate.eduwisc.edu This transformation converts the electrophilic carbon of the alkyl halide into a highly nucleophilic carbon in the organometallic compound. mnstate.eduwisc.edu

In the case of ω-bromoalkenes such as this compound, the reaction with magnesium turnings in a suitable solvent like anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) yields the corresponding Grignard reagent, (non-6-en-1-yl)magnesium bromide. wisc.edugoogle.com The general mechanism involves the insertion of the magnesium atom into the carbon-bromine bond. hzdr.de

The reaction is typically initiated by adding the alkenyl halide to a mixture of magnesium and the solvent. google.com The initiation of the Grignard formation is often indicated by a slight turbidity of the solution and a spontaneous release of heat. wisc.eduhzdr.de To ensure high yields, it is crucial to use anhydrous conditions, as Grignard reagents are strong bases and react readily with protic solvents like water. mnstate.edu The reaction temperature is also a critical parameter; temperatures that are too high can promote side reactions such as Wurtz-type coupling, where two alkyl radicals dimerize, reducing the yield of the desired Grignard reagent. google.com

| Parameter | Condition | Rationale | Source |

| Reactant | This compound | Alkyl halide precursor | - |

| Reagent | Magnesium (turnings) | Forms the organometallic bond | wisc.edu |

| Solvent | Anhydrous diethyl ether or THF | Solvates the Grignard reagent; must be aprotic | mnstate.edugoogle.com |

| Temperature | -10 to 20 °C (preferred) | Balances reaction rate and minimizes side reactions | google.com |

| Atmosphere | Inert (e.g., Nitrogen) | Prevents reaction with atmospheric moisture and oxygen | hzdr.de |

Table 1: Typical Reaction Conditions for Grignard Reagent Formation

Chemoselective Transformations of Polyfunctional Substrates

The presence of two distinct reactive sites in this compound—the nucleophilic π-bond of the alkene and the electrophilic carbon of the alkyl bromide—presents opportunities for chemoselective reactions, where one functional group reacts preferentially.

The electron-rich carbon-carbon double bond is susceptible to a variety of addition reactions. libretexts.org Under appropriate conditions, the alkene can react while leaving the alkyl bromide moiety intact.

Electrophilic Halogenation : The treatment of an alkene with bromine (Br₂) or chlorine (Cl₂) in an inert solvent like dichloromethane (B109758) results in the addition of two halogen atoms across the double bond to form a vicinal dihalide. masterorganicchemistry.com This reaction proceeds via a cyclic halonium ion intermediate and typically exhibits anti-addition stereoselectivity. masterorganicchemistry.com For this compound, this would yield 1,2,6-tribromononane. The alkyl bromide is generally less reactive towards electrophilic attack under these conditions.

Hydroboration-Oxidation : This two-step process achieves the anti-Markovnikov addition of water across the double bond. libretexts.org The alkene reacts with a borane (B79455) reagent (e.g., BH₃ in THF), followed by oxidation with hydrogen peroxide and a base. libretexts.org This sequence would convert this compound into 6-bromononan-1-ol, selectively transforming the alkene into a primary alcohol. The reaction is stereospecific, resulting in syn-addition of the hydrogen and hydroxyl groups. altervista.org

| Reaction | Reagents | Product from this compound | Selective Site | Source |

| Halogenation | Br₂, CH₂Cl₂ | 1,2,6-Tribromononane | Alkene | masterorganicchemistry.com |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 6-Bromononan-1-ol | Alkene | libretexts.org |

Table 2: Examples of Selective Reactions at the Alkene Moiety

Conversely, the carbon-bromine bond can be targeted by nucleophiles or in metal-catalyzed cross-coupling reactions, leaving the alkene double bond untouched. The C-Br bond is more susceptible to nucleophilic attack and oxidative addition to low-valent metal centers than the unactivated alkene.

Nucleophilic Substitution : The bromine atom can be displaced by a variety of nucleophiles in SN2 reactions. biosynth.com For instance, reaction with sodium azide would yield 6-azido-1-nonene, while reaction with a sodium alkoxide would produce the corresponding ether. These reactions typically require polar aprotic solvents and may be accelerated by heat.

Cross-Coupling Reactions : Transition-metal-catalyzed reactions are powerful tools for C-C bond formation. In a nickel-catalyzed cross-electrophile coupling, an alkyl bromide can be coupled with another organic halide. acs.org For example, this compound could be coupled with an aryl halide in the presence of a nickel precatalyst and a reducing agent. The reaction conditions are generally mild enough to not affect the terminal alkene. beilstein-journals.org

| Reaction Type | Example Reagents | Potential Product from this compound | Selective Site | Source |

| Nucleophilic Substitution | NaN₃ (Sodium azide) | 6-Azido-1-nonene | Alkyl Bromide | biosynth.com |

| Cross-Electrophile Coupling | Aryl-Br, Ni catalyst, reducing agent | 6-Aryl-1-nonene | Alkyl Bromide | acs.org |

Table 3: Examples of Selective Reactions at the Bromide Moiety

Selective Reaction of the Alkene over the Bromide

Intramolecular Cyclization and Cascade Reactions

The dual functionality of this compound and its derivatives makes them excellent substrates for intramolecular reactions, leading to the formation of cyclic structures.

Halocyclization reactions are powerful methods for constructing halogenated cyclic compounds. nih.gov These processes require a substrate containing both an alkene and an internal nucleophile, such as a carboxylic acid or an alcohol. Therefore, this section describes the potential reactivity of derivatives of this compound.

Bromo-etherification : An unsaturated alcohol, which could be synthesized from this compound, can undergo intramolecular cyclization upon treatment with an electrophilic bromine source like N-bromosuccinimide (NBS). vaia.com The reaction is initiated by the attack of the alkene on the electrophilic bromine, forming a cyclic bromonium ion. vaia.com The tethered hydroxyl group then acts as an intramolecular nucleophile, attacking the bromonium ion to form a cyclic ether. vaia.comjst.go.jp The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is influenced by factors such as substrate structure and reaction conditions. pnas.org

Bromo-lactonization : Similarly, an unsaturated carboxylic acid can be cyclized to a brominated lactone. researchgate.netbwise.kr The reaction, often carried out with bromine in the presence of a weak base, proceeds through a bromonium ion intermediate that is intercepted by the carboxylate group. researchgate.netbohrium.com This transformation provides rapid access to functionalized lactones. nih.gov The use of Lewis base catalysts can influence both the rate and the selectivity of the cyclization. pnas.org

| Cyclization | Substrate Type | Electrophilic Bromine Source | Product | Key Feature | Source |

| Bromo-etherification | Unsaturated alcohol | NBS, DBDMH | Cyclic bromoether | Forms C-O-C bond | vaia.comrsc.org |

| Bromo-lactonization | Unsaturated carboxylic acid | Br₂, NBS | Brominated lactone | Forms ester linkage | nih.govresearchgate.net |

Table 4: Overview of Halocyclization Processes

Ring-closing metathesis (RCM) is a premier strategy for the synthesis of large-ring structures (macrocycles), which are prevalent in many natural products. nih.gov The reaction typically employs well-defined ruthenium or tungsten catalysts to facilitate the intramolecular coupling of a diene. nih.govuwindsor.ca

While this compound itself cannot undergo RCM as it possesses only one alkene, it serves as a valuable building block. By reacting the alkyl bromide end with a nucleophile that also contains a terminal alkene (e.g., via etherification or a coupling reaction), a diene precursor suitable for RCM can be constructed.

The RCM reaction is an equilibrium process, driven forward by the formation of a thermodynamically stable cyclic alkene and the release of a small, volatile byproduct, usually ethene. uwindsor.ca The success of macrocyclization via RCM is highly dependent on reaction conditions, including the choice of catalyst, solvent, and substrate concentration, which is typically kept low to favor intramolecular cyclization over intermolecular polymerization. nih.govuwindsor.ca Catalyst-controlled stereoselective RCM has also been developed to afford specific alkene geometries (E or Z) in the final macrocycle. nih.gov

| Step | Description | Example Transformation | Catalyst/Reagents |

| 1. Diene Synthesis | Coupling of this compound with an alkene-containing fragment. | This compound + 4-penten-1-ol (B13828) -> 1-(non-8-en-1-yloxy)pent-4-ene | NaH |

| 2. RCM | Intramolecular cyclization of the resulting diene. | 1-(non-8-en-1-yloxy)pent-4-ene -> 14-membered cyclic ether | Grubbs or Hoveyda-Grubbs catalyst |

Table 5: Hypothetical Pathway to a Macrocycle via RCM

Applications of 6 Bromo 1 Nonene As a Versatile Synthetic Intermediate

Role in the Total Synthesis of Complex Natural Products

While specific examples detailing the use of 9-Bromo-1-nonene (B109585) in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motifs are relevant to the assembly of biologically active scaffolds. Its role is primarily as a long-chain alkylating agent that can introduce a nine-carbon chain with a terminal double bond, useful for subsequent modifications like cross-metathesis or cyclization reactions.

9-Bromo-1-nonene acts as a precursor for introducing lipophilic chains into bioactive molecules. The long hydrocarbon chain can influence properties such as membrane permeability and binding affinity. For instance, similar ω-bromoalkenes are used to alkylate phenols, amines, or other nucleophiles on a core scaffold, a common strategy in medicinal chemistry to probe structure-activity relationships. nih.gov The terminal double bond serves as a handle for further transformations, allowing for the construction of more complex side chains or for linking to other parts of a molecule.

The terminal alkene of 9-Bromo-1-nonene is a prochiral center, allowing for its use in stereoselective reactions to create chirally enriched molecules. While specific examples for 9-bromo-1-nonene are sparse, analogous ω-alkenyl halides participate in reactions such as:

Asymmetric Dihydroxylation or Epoxidation: Creating chiral diols or epoxides on the alkyl chain.

Metal-Catalyzed Asymmetric Hydrogenation: Forming a chiral saturated chain.

Cross-Coupling Reactions: In the presence of chiral ligands, the molecule can be used to build stereocenters at the point of coupling.

These strategies are fundamental in the synthesis of enantiomerically pure pharmaceuticals and natural products where specific stereochemistry is crucial for biological activity. researchgate.net

Precursor to Biologically Active Scaffolds

Building Block for Advanced Organic Materials

The dual functionality of 9-Bromo-1-nonene makes it a useful monomer and precursor in materials science, particularly for polymers and liquid crystals.

9-Bromo-1-nonene can be used to synthesize functionalized polymers. The terminal alkene can undergo polymerization through various mechanisms, including metal-catalyzed coordination polymerization. mdpi.com For example, it can be copolymerized with ethylene (B1197577) using titanium complexes to produce polyolefins with pendant bromo-functionalized side chains. mdpi.com These bromine groups can then be subjected to post-polymerization modification to introduce other functionalities.

Alternatively, the bromide can be converted into a different functional group (e.g., an ester, amine, or organometallic species) prior to polymerization of the alkene. A notable application involves its use in synthesizing polymerizable polysiloxanes with hydrophilic substituents. gmchemix.com

| Monomer/Polymer Application | Description | Relevant Compounds |

| Functional Polyolefin Synthesis | Copolymerization of the alkene group with ethylene, catalyzed by titanium complexes, introduces bromoalkyl side chains into the polymer backbone for further modification. mdpi.com | 9-Bromo-1-nonene, Ethylene, N-acetyl-O-(ω-alkenyl)-l-tyrosine ethyl esters |

| Polysiloxane Modification | Used as a reagent to prepare polysiloxanes that can be further polymerized or functionalized, often for creating materials with specific surface properties. gmchemix.com | 9-Bromo-1-nonene, Poly(hydrogenmethylsiloxane) |

9-Bromo-1-nonene is utilized in the synthesis of liquid crystal (LC) molecules. rsc.org The typical approach involves an etherification reaction where the bromine atom is displaced by a phenolic oxygen on a rigid mesogenic core, such as a biphenyl (B1667301) system. This attaches a flexible nonenyl tail to the core. The terminal double bond of the tail can then be used to polymerize the liquid crystal monomers into a liquid crystal polymer network. rsc.org

A specific example is the synthesis of the mesogenic precursor 4-cyano-4′-nonenyloxybiphenyl (9OCB). This is achieved through the Williamson ether synthesis, reacting 9-bromo-1-nonene with 4-cyano-4′-hydroxybiphenyl. rsc.org This monomer can then be attached to a polymer backbone, for instance via hydrosilylation with poly(hydrogenmethylsiloxane), to create mesogenic polymers used in advanced displays or smart materials. rsc.org

| Liquid Crystal Synthesis Step | Reactants | Product | Reference |

| Mesogen Alkylation | 9-Bromo-1-nonene, 4-cyano-4′-hydroxybiphenyl | 4-cyano-4′-nonenyloxybiphenyl (9OCB) | rsc.org |

| Polymer Backbone Attachment | 9OCB, Poly(hydrogenmethylsiloxane) | 9OCB-PHMS polymer | rsc.org |

Polymer Chemistry and Monomer Synthesis

Intermediate in the Synthesis of Agrochemicals and Specialty Chemicals

9-Bromo-1-nonene is listed as an important intermediate for the agrochemical and dyestuff industries. varsal.comlookchem.comlabfind.co.krthermofisher.comfishersci.no In agrochemical synthesis, it can be used to introduce long alkyl chains into pesticides or herbicides, which can modulate their lipophilicity and, consequently, their uptake and translocation in plants or pests. The terminal alkene provides a site for further chemical elaboration to build more complex and potent active ingredients.

Development of Novel Heterocyclic and Carbocyclic Systems

The bifunctional nature of ω-bromoalkenes, such as 6-bromo-1-nonene, possessing both a terminal double bond and a primary alkyl bromide, makes them valuable precursors for the synthesis of a variety of cyclic molecules. These substrates can undergo intramolecular cyclization reactions through different mechanisms, including radical and ionic pathways, to form both carbocyclic and heterocyclic ring systems. The specific reaction pathway and the resulting cyclic structure are influenced by the reaction conditions and the presence of other functional groups.

Radical cyclization is a prominent method for constructing five- and six-membered rings from unsaturated alkyl halides. mdpi.comubc.ca In a typical process, the carbon-bromine bond is homolytically cleaved using a radical initiator (e.g., AIBN with a tin hydride) or via atom transfer radical cyclization (ATRC) catalyzed by a transition metal, to generate a primary alkyl radical. This radical can then undergo an intramolecular addition to the terminal alkene. The regioselectivity of this cyclization is generally governed by Baldwin's rules, favoring a 6-exo-trig cyclization to form a five-membered ring (a methylcyclopentane (B18539) derivative) or a 7-endo-trig cyclization for a six-membered ring, depending on the chain length and reaction conditions. Such strategies are key for building various cyclopentane, pyrrolidine, tetrahydrofuran (B95107), and tetrahydropyran (B127337) derivatives. ubc.caiupac.org

Ionic cyclization routes offer another avenue to cyclic systems. For instance, conversion of the bromide to an organometallic species, such as a Grignard reagent, generates a nucleophilic carbon center. google.com This nucleophile can then participate in an intramolecular reaction if a suitable electrophilic site is present within the molecule. While direct cyclization of the Grignard reagent of this compound onto the alkene is not typical, its use in more complex multi-step syntheses leading to cyclic products is a viable strategy.

Research has demonstrated the utility of long-chain bromoalkenes in building complex molecular architectures. For example, 9-bromo-1-nonene has been used as an alkylating agent to introduce a C9 alkenyl chain into a precursor molecule for the synthesis of dimeric diacylglycerol-lactone (DAG-lactone) derivatives. nih.gov In this synthesis, the bromoalkene is used to alkylate the α-position of a decanoate (B1226879) derivative. nih.gov

| Reactant 1 | Reactant 2 | Reagents | Product | Yield | Reference |

| tert-Butyl decanoate | 9-Bromo-1-nonene | Lithium diisopropylamide, tetrabutylammonium (B224687) iodide, THF-HMPA | tert-Butyl 2-(non-8-en-1-yl)decanoate | 38% | nih.gov |

| tert-Butyl decanoate | 6-Bromo-1-hexene | Lithium diisopropylamide, tetrabutylammonium iodide, THF-HMPA | tert-Butyl 2-(hex-5-en-1-yl)decanoate | 66% | nih.gov |

This table illustrates the use of ω-bromoalkenes as alkylating agents in organic synthesis.

Furthermore, bromoalkene moieties are integral to the formation of complex heterocyclic systems. A notable example is the synthesis of selenium-containing bicyclic compounds. Research by Potapov et al. has shown the synthesis of 6-bromo-9-selenabicyclo[3.3.1]nonene-2 from 2,6-dibromo-9-selenabicyclo[3.3.1]nonane. nih.govmdpi.com This bromo-nonene derivative serves as a key intermediate for further functionalization, leading to a variety of novel heterocyclic structures through nucleophilic substitution of the bromine atom. nih.govmdpi.com These reactions highlight how the bromo-alkene framework can be a scaffold for creating diverse heterocyclic libraries. nih.gov

| Reactant | Reagent(s) | Product | Yield | Reference |

| 6-Bromo-9-selenabicyclo[3.3.1]nonene-2 | Sodium azide (B81097), then LAH | 6-Amino-9-selenabicyclo[3.3.1]nonene-2 | 88% | mdpi.com |

| 6-Bromo-9-selenabicyclo[3.3.1]nonene-2 | Methanol, Sodium bicarbonate | 6-Methoxy-9-selenabicyclo[3.3.1]nonene-2 | 99% | mdpi.com |

| 6-Bromo-9-selenabicyclo[3.3.1]nonene-2 | Ethanol, Sodium bicarbonate | 6-Ethoxy-9-selenabicyclo[3.3.1]nonene-2 | 98% | mdpi.com |

| 6-Bromo-9-selenabicyclo[3.3.1]nonene-2 | Isopropanol, Sodium bicarbonate | 6-Isopropoxy-9-selenabicyclo[3.3.1]nonene-2 | 94% | mdpi.com |

This table summarizes the synthesis of various 9-selenabicyclo[3.3.1]nonene derivatives starting from a functionalized bromo-nonene intermediate.

These examples, while often utilizing analogues like 9-bromo-1-nonene, underscore the synthetic potential of this compound for the construction of elaborate carbocyclic and heterocyclic frameworks through sequential alkylation and cyclization strategies or direct intramolecular reactions.

Computational and Theoretical Investigations of 6 Bromo 1 Nonene

Quantum Chemical Studies

Quantum chemical methods, particularly Density Functional Theory (DFT), are indispensable tools for probing the fundamental properties of molecules at an atomic and electronic level. These studies provide a theoretical foundation for understanding molecular behavior and guiding experimental design.

Electronic Structure and Bonding Analysis (Density Functional Theory)

Density Functional Theory (DFT) is widely employed to investigate the electronic structure, bonding characteristics, and stability of molecules. For 6-Bromo-1-nonene, DFT calculations would typically involve optimizing its molecular geometry to determine the most stable arrangement of atoms. Key parameters derived from such studies include bond lengths, bond angles, and dihedral angles, which define the molecule's precise three-dimensional shape. ijcce.ac.ir

Beyond geometry, DFT allows for a detailed analysis of electron density distribution. This includes calculating atomic charges (e.g., Mulliken charges), which indicate the polarity of different regions within the molecule, and generating molecular electrostatic potential (MEP) maps. MEP maps visually represent the charge distribution, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) areas, which are crucial for predicting sites of chemical reactivity. ijcce.ac.irresearchgate.netnih.govijpsat.org

Furthermore, DFT is used to analyze frontier molecular orbitals (FMOs), specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and their spatial distribution provide insights into a molecule's chemical reactivity. A smaller HOMO-LUMO energy gap generally indicates higher reactivity, while the localization of these orbitals points to the most reactive sites for electron donation (HOMO) or acceptance (LUMO). For this compound, the FMOs would likely be localized around the alkene moiety and potentially influenced by the electronegative bromine atom, dictating its electrophilic or nucleophilic character in various reactions. researchgate.netnih.govijpsat.org

Reaction Energetics and Transition State Characterization

Computational methods are invaluable for elucidating reaction mechanisms by mapping potential energy surfaces and characterizing transition states. For this compound, these studies could investigate various reaction types, such as electrophilic additions to the alkene, nucleophilic substitutions at the carbon bearing the bromine, or radical reactions. ijrpr.comrsc.orgacs.org

By identifying and optimizing transition state structures, computational chemists can calculate activation energies (energy barriers) for different reaction pathways. A lower activation energy indicates a faster reaction rate. For instance, in radical addition reactions involving this compound, DFT calculations could model the stability of different radical intermediates and the activation energies required for bromine abstraction pathways. This would help in understanding the kinetic favorability of various reaction channels. ijrpr.comacs.org

Such analyses provide detailed information about the bond-breaking and bond-forming processes occurring during a reaction, including the geometry of the transition state and the energetic profile leading to products. This mechanistic understanding is critical for predicting reaction outcomes and designing new synthetic routes. ijrpr.com

Prediction of Regio- and Stereoselectivity

One of the most significant applications of computational chemistry in organic synthesis is the prediction of regio- and stereoselectivity. For a molecule like this compound, which possesses multiple reactive sites (the terminal alkene and the brominated carbon) and the potential for new stereocenters upon reaction, predicting selectivity is paramount. researchgate.netresearchgate.netrsc.orgmasterorganicchemistry.comresearcher.life

Computational models can predict regioselectivity by comparing the relative energies of transition states or intermediates leading to different constitutional isomers. For example, in addition reactions to the alkene, the preferred site of attack (e.g., C1 vs. C2 of the double bond) can be determined by analyzing the stability of the carbocation or radical intermediate formed, or by comparing the activation barriers to different transition states. researchgate.netrsc.orgamazonaws.com

Stereoselectivity, which concerns the formation of specific stereoisomers (enantiomers or diastereomers), can also be predicted by evaluating the energy differences between transition states that lead to different stereochemical outcomes. Factors such as steric hindrance, electronic effects, and non-covalent interactions within the transition state play a crucial role and can be quantified by computational methods. For example, in cyclopropanation reactions of alkenes, computational studies have successfully predicted stereospecific outcomes by analyzing concerted mechanisms and transition state geometries. researchgate.netmasterorganicchemistry.com

Conformational Analysis and Dynamics

This compound, with its nine-carbon chain and flexible single bonds, can adopt numerous conformations. Conformational analysis aims to identify the most stable (lowest energy) conformers and understand their relative populations and interconversion pathways. biomedres.usic.ac.ukwgtn.ac.nz

Computational techniques such as conformational searching algorithms (e.g., systematic, random, or molecular dynamics-based searches) coupled with energy minimization using force fields or DFT can explore the conformational landscape. For a flexible molecule like this compound, this involves rotating around the C-C single bonds to find energetically favorable arrangements. The presence of the terminal alkene and the bromine atom will influence these preferences, potentially leading to specific folded or extended conformations due to steric and electronic interactions. biomedres.uswgtn.ac.nzcresset-group.comnih.gov

Molecular dynamics (MD) simulations can further provide insights into the dynamic behavior of this compound, showing how the molecule moves and interconverts between different conformations over time at a given temperature. This is particularly useful for understanding the flexibility of the alkyl chain and how it might influence reactivity or interactions in different environments. cresset-group.comnih.gov

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be validated against experimental data. This synergy aids in the identification and characterization of unknown compounds and provides deeper insights into molecular structure. ijcce.ac.irresearchgate.netnih.govarkat-usa.orgresearchgate.netschrodinger.com

For this compound, quantum chemical calculations can predict:

Nuclear Magnetic Resonance (NMR) Spectra : Using methods like Gauge-Independent Atomic Orbital (GIAO) calculations, theoretical 1H and 13C NMR chemical shifts can be predicted. These predicted shifts can be compared to experimental NMR data to confirm the molecular structure and assign specific signals to individual atoms. ijcce.ac.irresearchgate.netnih.govarkat-usa.orgresearchgate.netschrodinger.com

Infrared (IR) Spectra : DFT calculations can compute vibrational frequencies and intensities, generating a theoretical IR spectrum. This can be compared to experimental IR spectra to identify characteristic functional group vibrations (e.g., C=C stretch, C-Br stretch, C-H stretches) and confirm the presence of specific bonds. ijcce.ac.irresearchgate.netnih.govarkat-usa.orgresearchgate.netschrodinger.com

Ultraviolet-Visible (UV-Vis) Spectra : Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic transitions and absorption maxima in the UV-Vis region. For this compound, the terminal alkene would be the primary chromophore, and TD-DFT could predict its absorption characteristics, providing insights into its electronic excited states. ijcce.ac.irresearchgate.netnih.govresearchgate.netschrodinger.commdpi.com

The accuracy of these predictions depends on the chosen computational level of theory (e.g., specific DFT functional and basis set) and the consideration of environmental effects (e.g., solvation). Comparison with experimental data is crucial for validating the computational models and refining their accuracy for future predictions.

Future Outlook and Emerging Research Opportunities for 6 Bromo 1 Nonene

Innovations in Sustainable Synthesis

The synthesis of 6-Bromo-1-nonene and its derivatives is expected to shift towards more environmentally benign and sustainable approaches. Current trends in organic synthesis emphasize reducing hazardous waste, minimizing energy consumption, and utilizing renewable resources. For bromoalkenes in general, advancements in metal-free photodebromination procedures represent a promising avenue for greener synthesis or modification of such compounds. These methods can achieve satisfactory to excellent isotopic yields and allow for the regeneration of reducing agents, offering a more sustainable alternative to traditional metal-catalyzed processes fishersci.ca.

Furthermore, the development of hypervalent iodine-catalyzed oxidative hydrolysis reactions for bromoalkenes to produce α-bromoketones highlights a metal-free approach that could be adapted for the selective functionalization of this compound. This methodology is operationally simple and can tolerate various bromoalkene substrates, providing valuable building blocks for further synthesis thegoodscentscompany.comfishersci.nothermofisher.com. Future research could explore adapting these conditions to selectively transform the alkene or the bromide functionality of this compound under mild, sustainable conditions.

Expansion of Catalytic Methodologies

The exploration of new and refined catalytic methodologies is crucial for unlocking the full synthetic potential of this compound. Photoredox catalysis, for instance, has demonstrated its utility in the homocoupling of bromoalkanes and the direct alkylation of heteroarenes under mild conditions, often without the need for directing groups nih.gov. This suggests that similar photoredox catalytic systems could be developed for this compound, enabling novel C-C bond formations at either the alkene or the brominated carbon, potentially leading to complex molecular architectures.

Another promising area is the application of biocatalysis or bio-inspired catalysis. Vitamin B12, a nature-native cobalt complex, has shown efficacy as a photocatalyst for the dicarbofunctionalization of bromoalkenes, leading to the synthesis of valuable cyclic amines. This approach could be extended to this compound to achieve selective and complex functionalizations, leveraging the inherent selectivity and milder conditions often associated with biological catalysts. The diverse reactivity of the terminal alkene and the secondary alkyl bromide in this compound offers ample opportunities for the development of highly selective and efficient catalytic systems.

Development of Asymmetric Transformations

The development of asymmetric transformations is a critical frontier in organic synthesis, particularly for the production of enantiomerically enriched compounds vital for pharmaceuticals, agrochemicals, and advanced materials. Terminal alkenes, such as the one present in this compound, are attractive starting materials for such transformations due to their ready availability and latent reactivity.

Significant progress has been made in the catalytic enantioselective functionalization of unactivated terminal alkenes. For example, asymmetric diboration of terminal alkenes using platinum catalysis has been achieved, providing chiral intermediates with high enantioselectivity. This methodology could be applied to this compound to introduce chirality at the alkene carbons, creating new stereocenters while preserving the bromine functionality for subsequent reactions. Furthermore, asymmetric hydroalkynylation of unactivated alkenes and asymmetric nickel-catalyzed borylative coupling of terminal alkenes with alkyl halides have also been reported, offering pathways to diverse chiral products with high regio- and enantioselectivity. These advancements suggest that this compound could serve as a key building block for synthesizing a wide array of chiral molecules, leveraging its bifunctional nature for sequential or tandem asymmetric reactions.

Exploration of New Application Domains

The unique combination of a long aliphatic chain, a terminal alkene, and a bromine atom in this compound positions it as a potential precursor for novel applications beyond traditional fine chemical synthesis. Its structure could be exploited in the development of new materials, particularly in polymer chemistry or supramolecular assemblies.

Long-chain bromoalkanes have been investigated for their ability to form cocrystals with lipid-like ionic liquids, leading to unique host-guest complexes with potential applications in selective separations and crystal engineering. While this compound is an alkene, similar principles of intermolecular interactions could be explored to design novel self-assembling systems or functional materials. Its alkene functionality could also be utilized in polymerization reactions to create specialized polymers with embedded bromine atoms, offering opportunities for post-polymerization modification or specific material properties. The long chain could contribute to specific physical properties, while the bromine and alkene functionalities could serve as sites for cross-linking, grafting, or further derivatization, leading to advanced functional materials or specialized lubricants.

Integration with Automation and Artificial Intelligence in Chemical Discovery

Predict novel reaction pathways: AI models can explore chemical space more freely, identifying unconventional synthesis pathways for this compound derivatives that might be overlooked by human chemists.

Optimize reaction conditions: Machine learning algorithms can analyze experimental data to optimize reaction parameters (temperature, solvent, catalyst loading) for reactions involving this compound, leading to higher yields and selectivities.

Accelerate lead optimization: In drug discovery or materials science, AI can rapidly explore synthetic routes for new candidates derived from this compound, significantly reducing the time required for lead optimization.

Automate experimentation: Robotic systems can execute high-throughput screening of catalysts and reaction conditions for this compound, accelerating the discovery of new transformations.

This integration promises to liberate chemists from manual tasks, allowing them to focus on more complex scientific challenges and fostering a new era of rapid and efficient chemical innovation for compounds like this compound.

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of 6-Bromo-1-nonene to achieve high yield and purity?

- Methodological Answer :

- Use reflux conditions with a Dean-Stark trap to minimize side reactions (e.g., elimination or dimerization) by controlling temperature and moisture .

- Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) for purification, validated by thin-layer chromatography (TLC) to confirm intermediate retention factors .

- Monitor reaction progress via gas chromatography-mass spectrometry (GC-MS) to identify impurities and adjust stoichiometry or catalyst loading accordingly .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for the terminal alkene (δ 4.8–5.2 ppm) and bromine-substituted carbon (δ 30–40 ppm in NMR) .

- Gas Chromatography (GC) : Compare retention times against commercial standards or literature values for alkenes with similar chain lengths .

- Elemental Analysis : Validate bromine content (±0.3% deviation) to confirm stoichiometric integrity .

Q. How do solvent polarity and reaction temperature influence the stability of this compound during storage?

- Methodological Answer :

- Store in inert atmospheres (argon/nitrogen) at ≤4°C to prevent radical-initiated degradation .

- Test stability in aprotic solvents (e.g., dichloromethane) versus protic solvents (e.g., ethanol) using accelerated aging studies with periodic GC analysis .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

- Methodological Answer :

- Systematic Variation of Catalysts : Screen Pd-based catalysts (e.g., Pd(dba) vs. Pd(PPh)) under identical conditions to isolate ligand effects .

- Kinetic Isotope Effect (KIE) Studies : Compare / in deuterated analogs to distinguish between concerted and stepwise mechanisms .

- Data Triangulation : Validate results using multiple techniques (e.g., in situ IR spectroscopy and HPLC) to rule out instrumental artifacts .

Q. How can computational modeling predict regioselectivity in this compound’s electrophilic addition reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Gibbs free energy barriers for bromonium ion formation at C1 vs. C6 to identify thermodynamic vs. kinetic control .

- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., THF vs. DMF) on transition-state stabilization .

- Hybrid QM/MM Approaches : Combine quantum mechanics for reactive sites with molecular mechanics for bulk solvent interactions .

Q. What protocols ensure reproducibility when scaling up this compound synthesis from milligram to gram quantities?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to optimize parameters (e.g., stirring rate, heating uniformity) and identify critical scale-up variables .

- In-line Analytics : Implement real-time monitoring via ReactIR or PAT (Process Analytical Technology) to detect deviations early .

- Batch-to-Batch Consistency Checks : Compare COA (Certificate of Analysis) metrics (e.g., enantiomeric excess, residual solvent levels) across three consecutive batches .

Handling Data and Literature Gaps

Q. How should researchers address the lack of primary literature on this compound’s photochemical behavior?

- Methodological Answer :

- Analogous Compound Studies : Extrapolate data from structurally similar alkenes (e.g., 6-Bromo-1-hexene) under UV/Vis irradiation .

- Collaborative Validation : Partner with computational chemists to model excited-state dynamics and validate predictions via controlled lab experiments .

Q. What statistical methods are appropriate for analyzing conflicting toxicity data in this compound’s biological assays?

- Methodological Answer :

- Meta-Analysis : Aggregate datasets using random-effects models to account for variability in cell lines or assay conditions .

- Sensitivity Analysis : Identify outliers via Grubbs’ test or leverage robust regression to minimize skew from anomalous data points .

Ethical and Methodological Compliance

Q. How do I ensure my research design aligns with ethical guidelines for handling halogenated alkenes?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.